

# Application Note: Comprehensive Analytical Characterization of 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	1-(4-Nitrophenyl)cyclobutanecarboxylic acid
CAS No.:	202737-42-6
Cat. No.:	B1319611

[Get Quote](#)

## Introduction: The Analytical Imperative

**1-(4-Nitrophenyl)cyclobutanecarboxylic acid** is a unique molecule combining three key chemical features: a p-substituted nitrophenyl group, a carboxylic acid moiety, and a strained cyclobutane aliphatic ring. This trifecta of functionalities makes it a potentially valuable intermediate in medicinal chemistry and materials science. The nitro group can be reduced to an amine for further derivatization, the carboxylic acid provides a handle for amide or ester formation, and the cyclobutane ring imparts specific conformational constraints.

Effective utilization of this compound in any research or development pipeline hinges on its unambiguous characterization. Purity, structural integrity, and thermal stability are critical quality attributes that must be rigorously controlled and verified. This guide provides a suite of validated analytical methods and detailed protocols designed for researchers, quality control analysts, and drug development professionals. We will explore the causality behind

methodological choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating reliable and reproducible data.

## Physicochemical Profile

A foundational understanding of a compound's basic properties is essential before embarking on detailed analysis. The table below summarizes key physicochemical data for **1-(4-Nitrophenyl)cyclobutanecarboxylic acid** and its structural analogues. While some data for the target compound is based on computational predictions, data for related molecules provides an empirical context.

Property	Value for 1-(4-Nitrophenyl)cyclobutanecarboxylic acid	Contextual Data Source
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>	N/A
Molecular Weight	221.21 g/mol	[1][2]
Appearance	Expected to be a crystalline solid	Based on analogues[3]
Melting Point (°C)	Not available; requires experimental determination	80-90 °C for 1-(4-chlorophenyl) analog[3]
pKa	-4.2 (Predicted)	4.26 for 1-(4-chlorophenyl) analog[3]
UV λ <sub>max</sub>	~270-290 nm (predicted in polar solvent)	Based on p-nitrophenyl chromophore[4]

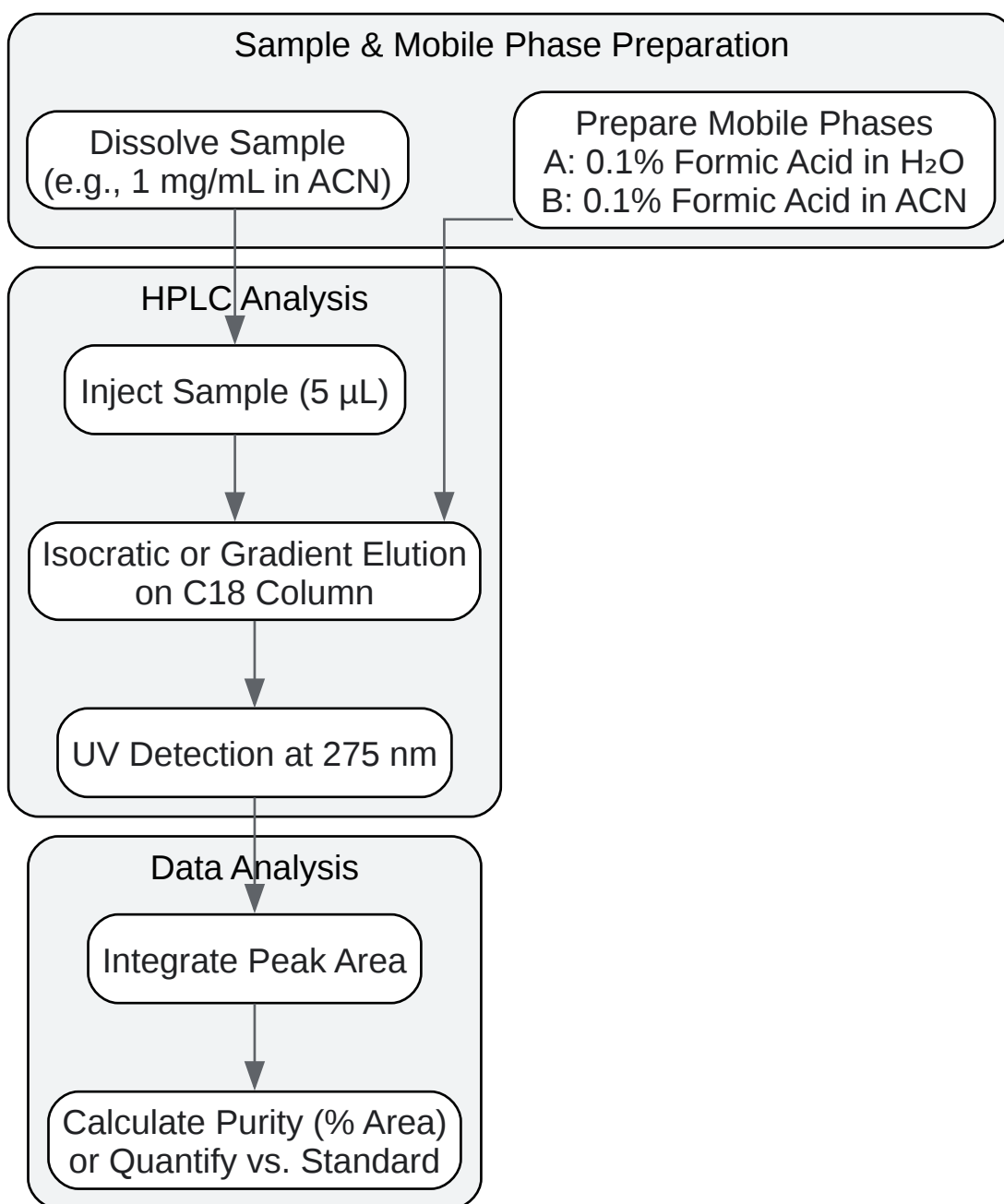
## Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of chemical entities and quantifying them in various matrices. Given the compound's polarity and chromophore, High-Performance Liquid Chromatography (HPLC) is the primary recommended technique.

## High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is ideally suited for this molecule. The nonpolar stationary phase (e.g., C18) retains the compound based on its hydrophobicity, while a polar mobile phase elutes it. The p-nitrophenyl group is a strong chromophore, enabling highly sensitive detection using a UV-Vis or Diode-Array Detector (DAD).[5] The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized state that results in a sharp, symmetrical peak and reproducible retention times.[6]

Workflow for HPLC Method Development:



Structure with Key Bonds

Characteristic IR Absorptions (cm <sup>-1</sup> )			
O-H Stretch (Very Broad) 2500-3300 cm <sup>-1</sup>	C=O Stretch (Strong) ~1710 cm <sup>-1</sup>	NO <sub>2</sub> Asymmetric Stretch ~1520 cm <sup>-1</sup>	NO <sub>2</sub> Symmetric Stretch ~1350 cm <sup>-1</sup>

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [2. 1-\(4-Nitro-phenyl\)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [3. 1-\(4-CHLOROPHENYL\)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 \[chemicalbook.com\]](https://chemicalbook.com)
- [4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. alice.cnptia.embrapa.br \[alice.cnptia.embrapa.br\]](https://alice.cnptia.embrapa.br)
- [6. Separation of 1-\(4-Methylphenyl\)cyclohexanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](https://sielc.com)
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 1-(4-Nitrophenyl)cyclobutanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1319611/docs#application-note-comprehensive-analytical-characterization-of-1-4-nitrophenyl-cyclobutanecarboxylic-acid\]](https://www.benchchem.com/product/b1319611/docs#application-note-comprehensive-analytical-characterization-of-1-4-nitrophenyl-cyclobutanecarboxylic-acid)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)